molecular formula C12H22N4O2S B018143 N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 111790-37-5

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No. B018143
M. Wt: 286.4 g/mol
InChI Key: BNCJEZWKLUBUBB-QXEWZRGKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including esterification, reduction, and the formation of specific functional groups. For example, the synthesis of the metabolites of a similar compound, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, involved glucuronidation, the use of 3-(tert-butoxycarbonyl)-2-methyl-1,3-imidazolidine-4,5-dione, and the synthesis of metabolites through different pathways using 4-amino-2-diphenylbutanamide (Araya et al., 2007). Another example is the regioselective chlorination and synthesis of biotin esters, highlighting the complex steps involved in synthesizing structurally intricate compounds (Zav'yalov et al., 2006).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to elucidate the structural details of compounds. For instance, the structural properties of novel compounds, including imidazol-1-ylpropyl derivatives, were inferred through UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are defined by its reactivity and interaction with other chemical entities. For example, the oxidative N-S bond formation reaction for 1,2,4-thiadiazole synthesis, using molecular iodine as the sole oxidant, illustrates the types of chemical reactions these compounds can undergo (Wang et al., 2017).

Physical Properties Analysis

The physical properties of a compound, including its melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments. The crystal structures and superoxide dismutase mimetic activity of certain complexes highlight the physical properties analysis (Casanova et al., 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are critical for the application and handling of the compound. Studies on the synthesis and antibacterial activities of novel imidazo[2,1-b]-1,3,4-thiadiazoles provide insights into the chemical properties and potential applications of these compounds (Atta et al., 2011).

Scientific Research Applications

  • It acts as a potent inhibitor of nitric oxide synthases, including rat iNOS, rat nNOS, and human-derived cNOS, which are enzymes involved in the production of nitric oxide, a significant molecule in various physiological and pathological processes (Ulhaq et al., 1998).

  • It has been used for the single-step preparation of novel biosensor probes. Biosensors are analytical devices used for the detection of biological analytes (Banasik, 2017).

  • The compound is a chiral one-dimensional and two-dimensional silver(I)-biotin coordination polymer. Coordination polymers have applications in various fields like gas storage, separation, and catalysis (Altaf & Stoeckli-Evans, 2013).

  • It has been developed for the synthesis of biotin, a vital nutrient used in various biochemical processes (Zav'yalov et al., 2006).

  • The compound exhibited in vitro antitumor activity against human cancer cell lines, indicating its potential use in cancer research. Specifically, compounds showed potent dual KSP and Aurora A kinase inhibition (El‐All et al., 2015).

  • It's a key component in the synthesis of new thieno[2,3-b]-thiophene derivatives, which have various scientific applications (Mabkhot et al., 2010).

  • The compound has shown antibacterial bioactivity, which is significant in the development of new antimicrobial agents (Liang et al., 2016).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18)/t8-,9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCJEZWKLUBUBB-QXEWZRGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920566
Record name N-(2-Aminoethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)biotinamide

CAS RN

111790-37-5
Record name Biotinylamidoethylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111790375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 3
Reactant of Route 3
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 4
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 5
Reactant of Route 5
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Reactant of Route 6
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Citations

For This Compound
1
Citations
JKS Norris - 2022 - leicester.figshare.com
The study of proteins associated with epigenetics is an ever expanding field of study. Lysine Specific Demethylase 1A (LSD1), existing within the co-repressor to the transcription factor …
Number of citations: 3 leicester.figshare.com

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